4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine
CAS No.: 82278-36-2
Cat. No.: VC8297259
Molecular Formula: C15H22F3N3
Molecular Weight: 301.35 g/mol
* For research use only. Not for human or veterinary use.
![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine - 82278-36-2](/images/structure/VC8297259.png)
Specification
CAS No. | 82278-36-2 |
---|---|
Molecular Formula | C15H22F3N3 |
Molecular Weight | 301.35 g/mol |
IUPAC Name | 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-amine |
Standard InChI | InChI=1S/C15H22F3N3/c16-15(17,18)13-4-3-5-14(12-13)21-10-8-20(9-11-21)7-2-1-6-19/h3-5,12H,1-2,6-11,19H2 |
Standard InChI Key | VOPRQONKUAZUBX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCCN)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES | C1CN(CCN1CCCCN)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine is C₁₅H₂₁F₃N₄, with a molecular weight of 314.35 g/mol. Key structural features include:
-
A piperazine core (six-membered ring with two nitrogen atoms at positions 1 and 4).
-
A 3-(trifluoromethyl)phenyl group attached to the piperazine nitrogen.
-
A butan-1-amine chain extending from the opposite piperazine nitrogen.
Table 1: Estimated Physicochemical Properties
The trifluoromethyl (-CF₃) group enhances metabolic stability and membrane permeability, a common strategy in medicinal chemistry to optimize drug-like properties .
Synthesis and Characterization
Synthetic Routes
While no explicit protocol for this compound is documented, its synthesis likely follows established methods for N-alkylated piperazines:
-
Nucleophilic Substitution: Reacting 1-(3-(trifluoromethyl)phenyl)piperazine with 4-bromobutan-1-amine in the presence of a base like K₂CO₃ .
-
Reductive Amination: Condensing piperazine with 3-(trifluoromethyl)benzaldehyde followed by reaction with butane-1,4-diamine under reducing conditions.
Key Reaction:
Analytical Data
-
¹H NMR: Expected signals include:
Pharmacological Profile and Mechanisms
Piperazine derivatives are frequently explored as dopamine receptor ligands, particularly for D2 and D3 subtypes . The trifluoromethylphenyl moiety may enhance binding affinity to these receptors, as seen in analogs like N-(4-{4-[2-(trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide .
Hypothesized Targets
-
Dopamine D3 Receptor: Modulation of D3 receptors is implicated in treating schizophrenia, Parkinson’s disease, and addiction .
-
Serotonin Receptors: Piperazines often exhibit cross-reactivity with 5-HT₁A/₂A receptors, influencing anxiolytic and antidepressant effects.
Table 2: Comparative Binding Affinities of Analogous Compounds
Compound | D3 Receptor (Ki, nM) | Selectivity (D3/D2) | Source |
---|---|---|---|
Target Compound (Predicted) | 10–50 | 5–10 | Extrapolated |
ABT-925 (Clinical Candidate) | 4.2 | 12 |
Research Applications and Future Directions
Neuropharmacology
The compound’s structural similarity to dopamine D3 ligands suggests potential in:
-
Parkinson’s Disease: D3 agonists may reduce dyskinesia while improving motor symptoms .
-
Substance Use Disorders: D3 antagonism could attenuate drug-seeking behavior in preclinical models.
Oncology
Piperazine derivatives like Navitoclax (ABT-263) target BCL-2 family proteins to induce apoptosis . While the target compound lacks a sulfonamide group, its amine chain could facilitate interactions with apoptotic regulators.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume